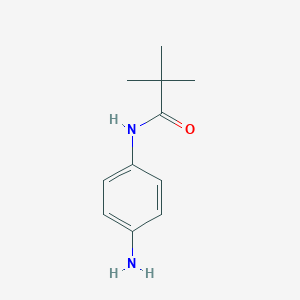

N-(4-aminophenyl)-2,2-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBPZUVCJMMOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398880 | |

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104478-93-5 | |

| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

This compound, also known as pivaloyl-p-phenylenediamine, is an organic compound with the molecular formula C₁₁H₁₆N₂O. It belongs to the class of aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a pivaloyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 104478-93-5 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Predicted Boiling Point | 300.2 ± 15.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.1 ± 0.1 g/cm³ | [2] |

| Predicted Flash Point | 135.4 ± 20.4 °C | [2] |

| Predicted Refractive Index | 1.587 | [2] |

Note: The boiling point, density, flash point, and refractive index are predicted values and have not been experimentally verified in the reviewed literature.

Synthesis

General Synthetic Approach: Acylation of p-Phenylenediamine

This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is crucial to favor mono-acylation.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Alternative Synthetic Approach: Two-Step Synthesis from p-Nitroaniline

To circumvent the issue of di-acylation, a two-step approach can be employed. This involves the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to an amine.

Experimental Workflow for the Two-Step Synthesis

Caption: A two-step experimental workflow for synthesizing the target compound.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar N-(4-aminophenyl)-substituted amides.[3] Optimization of reaction conditions may be necessary to achieve high yields and purity for this compound.

Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

-

Reaction Setup: To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 equivalent), in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - Signals in the aromatic region corresponding to the protons on the phenyl ring. - A broad singlet for the amine (NH₂) protons. - A singlet for the amide (NH) proton. |

| ¹³C NMR | - A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. - Signals in the aromatic region for the carbons of the phenyl ring. - A signal for the carbonyl carbon of the amide group. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine and the secondary amide. - C-H stretching vibrations for the aromatic and aliphatic protons. - A strong C=O stretching vibration for the amide carbonyl group. - N-H bending vibrations. - C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ). - Fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments. |

Potential Biological Activity and Signaling Pathways

Although no specific biological activity has been reported for this compound, several structurally related N-(4-aminophenyl) amides have been investigated for their therapeutic potential. For instance, some analogues have shown promise as anticonvulsant agents.[4] Others have been explored as inhibitors of DNA methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[5]

Given the structural similarity to compounds with known biological activities, this compound could potentially interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific pharmacological profile and any associated signaling pathways.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity as a DNA methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling pathways.

References

- 1. aablocks.com [aablocks.com]

- 2. CAS # 104478-93-5, this compound: more information. [ww.chemblink.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the acylation of p-nitroaniline, followed by the reduction of the nitro intermediate. This document details the physicochemical properties of the key compounds, a complete synthetic pathway with detailed experimental protocols, and the corresponding characterization data.

Core Compound Properties

A summary of the key chemical identifiers and properties for the reactants, intermediate, and the final product is provided in Table 1 .

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 100-01-6 |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3282-30-2 |

| N-(4-nitrophenyl)-2,2-dimethylpropanamide | C₁₁H₁₄N₂O₃ | 222.24 | 32597-30-1 |

| This compound | C₁₁H₁₆N₂O | 192.26 | 104478-93-5[1] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently carried out in two distinct steps:

-

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide via acylation of p-nitroaniline with pivaloyl chloride.

-

Step 2: Synthesis of this compound through the catalytic hydrogenation of the nitro intermediate.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis.

Step 1: Detailed Protocol for the Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol is adapted from a similar synthesis of N-(4-nitrophenyl)isobutyramide.

Materials:

-

p-Nitroaniline (1.0 eq)

-

Pivaloyl chloride (1.0 eq)

-

Triethylamine (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Pentane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Add pivaloyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCM).

-

Combine the organic layers and wash with water (3 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by trituration with pentane to yield N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Detailed Protocol for the Synthesis of this compound

This protocol follows a general procedure for the reduction of aromatic nitro compounds.

Materials:

-

N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.1 eq by weight)

-

Ethanol

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate (5.0 eq)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a round-bottom flask with a balloon filled with hydrogen

-

Filtration setup (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (0.1 eq by weight) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure or as per hydrogenation apparatus instructions) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Data Presentation

The following tables summarize the expected quantitative and qualitative data for the intermediate and final products.

Table 2: Characterization Data for N-(4-nitrophenyl)-2,2-dimethylpropanamide

| Parameter | Data |

| Appearance | Brown solid |

| Yield | ~65% |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.46 (s, 1H), 8.21 (d, J=8.0 Hz, 2H), 7.84 (d, J=8.0 Hz, 2H), 1.12 (s, 9H) |

| ¹³C NMR | Not available |

| IR (KBr, cm⁻¹) | Not available |

| Mass Spec (EI) | m/z 222 (M⁺)[2] |

Table 3: Characterization Data for this compound

| Parameter | Data |

| Appearance | Solid |

| Yield | High |

| Melting Point | Not available |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| IR (KBr, cm⁻¹) | Not available |

| Mass Spec (EI) | Not available |

References

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS: 104478-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as N-(p-aminophenyl)pivalamide, is a chemical compound with the CAS number 104478-93-5. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a p-aminophenyl group and a pivalamide moiety—are present in various pharmacologically active molecules. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, based on established chemical principles. Additionally, it summarizes the biological activities of structurally related compounds to offer potential insights into the target molecule's pharmacological profile. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and similar compounds.

Chemical Properties

| Property | Value | Source |

| CAS Number | 104478-93-5 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O | N/A |

| Molecular Weight | 192.26 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)N | N/A |

Synthesis

The proposed two-step synthesis involves:

-

Acylation of p-nitroaniline with pivaloyl chloride to form the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide.

-

Reduction of the nitro group of the intermediate to yield the final product, this compound.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)

This protocol is adapted from the synthesis of similar N-acyl-nitroaniline compounds.

Materials:

-

p-Nitroaniline

-

Pivaloyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve p-nitroaniline in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add pivaloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.

-

Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

-

N-(4-nitrophenyl)-2,2-dimethylpropanamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide in ethanol or methanol in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization if necessary.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the peer-reviewed scientific literature. However, the biological profiles of structurally similar compounds can provide valuable insights into its potential pharmacological properties.

Biological Activity of Structurally Related Compounds

A study on N-((4-acetyl phenyl) carbamothioyl) pivalamide , a derivative containing the pivalamide group, showed inhibitory activity against several enzymes.

| Enzyme | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | 26.23 |

| Butyrylcholinesterase (BChE) | 30.90 |

| α-Amylase | 160.33 |

| Urease | 91.50 |

These findings suggest that the pivalamide moiety might be a useful scaffold for developing enzyme inhibitors. The presence of the p-aminophenyl group in the target compound could further modulate this activity and introduce other pharmacological effects.

Postulated Mechanism of Action (Hypothetical)

Based on the data from related pivalamide derivatives, this compound could potentially act as an enzyme inhibitor. The specific enzymes it might target would require experimental validation through biological screening. The p-aminophenyl portion of the molecule is a common feature in many bioactive compounds and could interact with various biological targets.

Hypothetical Signaling Pathway Involvement

Given the inhibitory activity of a related pivalamide derivative on cholinesterases, a hypothetical interaction with cholinergic signaling pathways could be postulated. Inhibition of AChE, for example, leads to an increase in acetylcholine levels, which can have various downstream effects.

Caption: Hypothetical inhibition of acetylcholinesterase by the target compound.

Future Directions

The lack of direct biological data on this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full characterization of the compound.

-

Biological Screening: Comprehensive screening against a panel of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the p-aminophenyl and pivalamide moieties to any observed biological activity.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying any confirmed biological effects.

Conclusion

This compound is a compound for which a plausible synthetic pathway can be readily devised. While its specific biological properties remain uncharacterized, the activities of structurally related molecules suggest that it may possess interesting pharmacological activities, potentially as an enzyme inhibitor. This technical guide provides a solid foundation for researchers to initiate synthetic and biological investigations into this and similar chemical entities, which could lead to the development of novel therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available scientific literature. The proposed synthesis and hypothetical biological activities require experimental verification. All laboratory work should be conducted with appropriate safety precautions.

An In-depth Technical Guide to the Structure Elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide. Due to the limited availability of experimental data in public databases for this specific compound, this guide combines known properties with theoretical spectroscopic predictions and generalized experimental protocols. This document serves as a foundational resource for researchers working with this molecule or similar chemical structures, offering insights into the methodologies used for its characterization.

Introduction

This compound is an organic compound featuring a substituted aromatic amine and an amide functional group. Its structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest. Accurate structure elucidation is the cornerstone of any research and development involving a chemical entity, ensuring its identity and purity. This guide outlines the analytical techniques and theoretical data pertinent to the characterization of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 104478-93-5 | - |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data (Theoretical)

In the absence of published experimental spectra, theoretical data provides a valuable reference for the structural confirmation of this compound. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, along with a theoretical mass spectrometry fragmentation pattern.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amine protons, the amide proton, and the protons of the tert-butyl group. The expected chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (ortho to amide) |

| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons (ortho to amine) |

| ~ 7.8 - 8.2 | Singlet | 1H | Amide N-H |

| ~ 3.5 - 4.5 | Singlet | 2H | Amine N-H₂ |

| ~ 1.2 - 1.4 | Singlet | 9H | tert-butyl C(CH₃)₃ |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The estimated chemical shifts are provided in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 176 - 178 | Amide Carbonyl (C=O) |

| ~ 140 - 145 | Aromatic C-NH₂ |

| ~ 128 - 132 | Aromatic C-NHCO |

| ~ 120 - 125 | Aromatic CH (ortho to amide) |

| ~ 114 - 118 | Aromatic CH (ortho to amine) |

| ~ 39 - 41 | Quaternary Carbon of tert-butyl group |

| ~ 27 - 29 | Methyl Carbons of tert-butyl group |

Note: Predicted chemical shifts are estimates and can be influenced by solvent and other experimental factors.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These are summarized in Table 4.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2850 - 2960 | Medium | C-H stretching (aliphatic, tert-butyl) |

| ~ 1650 - 1680 | Strong | C=O stretching (amide I band) |

| ~ 1600, 1500 | Medium | C=C stretching (aromatic ring) |

| ~ 1515 - 1570 | Medium | N-H bending (amide II band) |

| ~ 1200 - 1300 | Medium | C-N stretching (amide and amine) |

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques used in the structural elucidation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge (m/z) ratio. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a theoretical fragmentation pattern for this compound.

Caption: Workflow for the structure elucidation of a synthesized organic compound.

Caption: Theoretical fragmentation pattern of this compound in ESI-MS.

Conclusion

The structural elucidation of this compound relies on a combination of standard analytical techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization based on theoretical predictions and established methodologies for similar compounds. The provided protocols and theoretical data serve as a valuable starting point for researchers, enabling them to confirm the synthesis and purity of this compound in their own laboratories.

physical and chemical characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-aminophenyl)-2,2-dimethylpropanamide, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data, this guide also outlines established synthetic protocols for analogous compounds, providing a foundational framework for its preparation and characterization.

Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 104478-93-5[1] |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table presents computed property predictions, which can serve as estimates for experimental design.

| Property | Predicted Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in water is expected to be limited. |

| pKa | Data not available | The aniline amine group would be the primary basic site. |

| LogP | Data not available |

Synthesis Protocols

Method 1: Acylation of p-Nitroaniline and Subsequent Reduction

This is a widely used method for the synthesis of N-acyl-p-phenylenediamines.

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

In this step, p-nitroaniline is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride).

-

Reaction: p-Nitroaniline + Pivaloyl Chloride → N-(4-nitrophenyl)-2,2-dimethylpropanamide + HCl

-

Experimental Protocol (General):

-

Dissolve p-nitroaniline in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at room temperature.

-

Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Slowly add pivaloyl chloride to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

The nitro group of N-(4-nitrophenyl)-2,2-dimethylpropanamide is reduced to an amine to yield the final product.

-

Reaction: N-(4-nitrophenyl)-2,2-dimethylpropanamide + Reducing Agent → this compound

-

Experimental Protocol (General):

-

Catalytic Hydrogenation: This is a clean and efficient method.

-

Dissolve the nitro compound in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

The reaction is carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to obtain the product.

-

-

Metal/Acid Reduction: A classic method for nitro group reduction.

-

Suspend the nitro compound in a solvent such as ethanol or water.

-

Add a metal, such as iron powder, tin, or zinc, followed by an acid like acetic acid or hydrochloric acid.

-

Heat the reaction mixture, often to reflux, until the reaction is complete.

-

After cooling, the mixture is typically basified to precipitate the metal hydroxides and the product is extracted with an organic solvent.

-

The organic layer is then dried and concentrated to yield the product.

-

-

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General synthetic workflow for this compound.

Caption: Standard characterization workflow for the synthesized compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

-

¹H NMR:

-

A singlet integrating to 9 protons for the tert-butyl group.

-

Two doublets in the aromatic region, each integrating to 2 protons, corresponding to the para-substituted benzene ring.

-

A broad singlet for the NH₂ protons.

-

A singlet for the amide NH proton.

-

-

¹³C NMR:

-

A quaternary carbon for the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

Four signals for the aromatic carbons.

-

A signal for the carbonyl carbon of the amide.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine and the secondary amide.

-

C=O stretching vibration for the amide carbonyl group.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 192.26.

-

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Researchers are encouraged to perform biological screening to explore its potential therapeutic applications.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and predicted characteristics. It is imperative that future work focuses on the experimental validation of these properties and the exploration of its biological profile. The detailed protocols and workflows presented herein are intended to facilitate such research endeavors.

References

Technical Guide: Physicochemical Properties of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the chemical compound N-(4-aminophenyl)-2,2-dimethylpropanamide, including its molecular weight and chemical formula. This information is critical for professionals engaged in chemical synthesis, analysis, and drug development.

Compound Identification and Properties

This compound is a chemical compound with the CAS number 104478-93-5.[1] The quantitative molecular data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

Molecular Structure

The chemical structure of this compound consists of a 4-aminophenyl group bonded to the nitrogen atom of a 2,2-dimethylpropanamide (also known as a pivalamide) moiety. The diagram below illustrates the molecular architecture.

Figure 1: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound would typically involve standard organic chemistry techniques. A general workflow is outlined below.

Figure 2: General experimental workflow for the synthesis of the target compound.

References

potential research applications of N-(4-aminophenyl)-2,2-dimethylpropanamide

An In-depth Technical Guide to the Potential Research Applications of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 104478-93-5) is a mono-protected derivative of p-phenylenediamine. While direct biological studies on this specific molecule are not extensively documented in public literature, its chemical structure presents significant potential as a versatile intermediate and building block in synthetic chemistry. The presence of a sterically hindered and stable pivaloyl protecting group on one amine allows for selective functionalization of the free aniline moiety. This guide provides a comprehensive overview of the compound's properties, a detailed potential synthetic protocol, and explores its prospective applications in drug discovery, materials science, and chemical biology, supported by logical research workflows.

Core Compound Properties

This compound, also known as 4-pivalamidoaniline, is a stable solid compound available from various chemical suppliers for research purposes.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104478-93-5 | [1][3][4] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |

| Molecular Weight | 192.26 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥95% | [2] |

| InChI Key | CQBPZUVCJMMOLJ-UHFFFAOYSA-N | [2] |

Primary Application: A Chemically Stable Synthetic Intermediate

The primary research application of this compound is as a mono-protected building block for organic synthesis. Its structural features are key to its utility:

-

Free Nucleophilic Amine: The aniline amine at the 4-position is available for a wide array of chemical transformations, including amide bond formation, sulfonamide synthesis, reductive amination, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.

-

Stable Protecting Group: The N-pivaloyl group is exceptionally stable compared to other acyl protecting groups like acetyl or benzoyl.[5] It is resistant to many acidic, basic, and reductive conditions, allowing for extensive chemical modification at other sites without unintended deprotection. Removal of the pivaloyl group is possible but typically requires harsh conditions, such as strong bases (e.g., lithium diisopropylamide) or forcing hydrolysis.[1][6]

This combination makes the compound an ideal starting material for synthesizing complex molecules where precise control over the reactivity of the two amino groups of a p-phenylenediamine core is required.

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The p-phenylenediamine scaffold is present in various biologically active compounds. Using a mono-protected version allows for the systematic and controlled synthesis of derivatives for screening.

-

Library Synthesis: The compound can serve as a key intermediate for creating libraries of novel compounds. The free amine can be reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), and the resulting products can be screened for biological activity.

-

Analogs of Known Drugs: It can be used to synthesize analogs of drugs that feature a 1,4-diaminobenzene core. For instance, it could be a starting material for creating novel inhibitors of DNA methyltransferase, building upon scaffolds like SGI-1027.[7]

Polymer and Materials Science

p-Phenylenediamine is a fundamental monomer in the production of high-performance polymers like Kevlar.[8] The mono-protected nature of this compound allows for the synthesis of well-defined oligomers or asymmetrically functionalized polymers.

-

Functional Polymers: The free amine can be incorporated into a polymer backbone, leaving the pivaloyl-protected amine as a latent functional group that could be deprotected or modified in a later step.

-

Covalent Organic Frameworks (COFs): As p-phenylenediamine is used in COF synthesis, this compound could be used to introduce specific functionalities or to control the growth and topology of the framework.[8]

Experimental Protocols

As specific published protocols for this compound are scarce, the following represent robust, generalized procedures based on established organic chemistry principles.[2][9][10]

Protocol 1: Synthesis of this compound

This two-step protocol involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

Step A: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend p-nitroaniline (13.8 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (15.3 mL, 110 mmol) to the suspension.

-

Acylation: Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise to the stirring mixture over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step B: Reduction to this compound

-

Setup: To a solution of N-(4-nitrophenyl)-2,2-dimethylpropanamide (11.1 g, 50 mmol) in 150 mL of ethanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~500 mg).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 4-6 hours).

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure this compound.

Protocol 2: Example Application - Synthesis of a Sulfonamide Derivative

-

Setup: Dissolve this compound (1.92 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous DCM in a round-bottom flask at 0 °C.

-

Reagent Addition: Slowly add a solution of dansyl chloride (2.70 g, 10 mmol) in 20 mL of anhydrous DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup and Purification: Upon completion, wash the reaction mixture with 1 M HCl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired sulfonamide.

Visualized Workflows and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the potential workflows involving this compound.

Caption: Proposed two-step synthesis of the target compound.

Caption: Workflow for using the compound in library synthesis.

Caption: A logical screening cascade for novel compounds.

Conclusion and Future Directions

This compound represents an under-explored yet highly valuable chemical tool. Its primary utility lies not in any known intrinsic biological activity, but in its role as a robust and selectively protected intermediate for complex organic synthesis. The stability of the pivaloyl group allows chemists to perform a multitude of reactions on the free aniline moiety with high fidelity.

Future research should focus on utilizing this building block to systematically explore chemical space in areas where the 1,4-diaminobenzene motif is known to be important. This includes the synthesis of novel kinase inhibitors, DNA-interacting agents, and functional monomers for advanced materials. The protocols and workflows outlined in this guide provide a foundational framework for initiating such research programs.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 104478-93-5 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sciforum.net [sciforum.net]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]

N-(4-aminophenyl)-2,2-dimethylpropanamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as N-(4-aminophenyl)-pivalamide, is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive primary aromatic amine and a sterically hindered amide group, allows for selective chemical transformations, making it an important intermediate in the preparation of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 104478-93-5 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both of which leverage common and well-established organic reactions.

Route 1: Acylation of p-Nitroaniline followed by Reduction

This two-step approach involves the initial acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group to a primary amine. This method is advantageous as it allows for the selective acylation of one amino group in a precursor before the final, more reactive amine is revealed.

Caption: Synthetic pathway via acylation of p-nitroaniline and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

-

To a solution of p-nitroaniline (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(4-nitrophenyl)-2,2-dimethylpropanamide (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., balloon pressure or in a Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Route 2: Selective Mono-acylation of p-Phenylenediamine

This route involves the direct and selective acylation of one of the two amino groups of p-phenylenediamine. The steric hindrance of the pivaloyl group can aid in achieving mono-acylation over di-acylation, especially when the stoichiometry of the acylating agent is carefully controlled.

Caption: Direct selective mono-acylation of p-phenylenediamine.

Experimental Protocol:

-

Dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as a mixture of tetrahydrofuran (THF) and acetonitrile (CH₃CN).

-

Add a tertiary amine base, such as pyridine (1.1 equivalents), to the solution and cool to 0 °C.

-

Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled and stirred solution.

-

Allow the reaction to proceed at 0 °C and monitor its progress by TLC to maximize the formation of the mono-acylated product and minimize the di-acylated byproduct.

-

Once the reaction is complete, quench with water and precipitate the product.

-

Collect the solid by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.[1]

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. The primary amino group can undergo a wide range of chemical transformations, including diazotization, further acylation, alkylation, and formation of heterocycles. The pivaloyl group, being sterically hindered, provides stability and can influence the regioselectivity of subsequent reactions.

Role as a Linker in Medicinal Chemistry

While specific examples for this compound are not extensively documented in publicly available literature, its structural motif is common in medicinal chemistry. The p-aminophenyl amide core can act as a rigid linker to connect different pharmacophores. The amide bond provides conformational rigidity, while the phenyl ring allows for the introduction of substituents to modulate physicochemical and pharmacological properties.

Caption: Role as a bifunctional linker in drug design.

Synthesis of Heterocyclic Compounds

The primary amino group of this compound can be utilized as a key functional group for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds. For instance, it can react with 1,3-dicarbonyl compounds to form benzodiazepines or with other appropriate reagents to synthesize quinoxalines, benzimidazoles, and other important heterocyclic systems.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - Signals in the aromatic region for the four protons on the phenyl ring (likely two doublets). - A broad singlet for the two protons of the primary amine. - A singlet for the amide proton. |

| ¹³C NMR | - A signal for the quaternary carbon and the methyl carbons of the tert-butyl group. - Four distinct signals for the carbons of the aromatic ring. - A signal for the carbonyl carbon of the amide. |

| IR (Infrared) | - N-H stretching vibrations for the primary amine (typically two bands). - N-H stretching for the amide. - C=O stretching for the amide. - Aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.26. |

Conclusion

This compound is a synthetically useful and versatile building block. The presence of two distinct and reactive functional groups, combined with the steric influence of the pivaloyl moiety, allows for its strategic incorporation into a wide array of organic molecules. The synthetic routes outlined in this guide are robust and utilize readily available starting materials and reagents. For researchers and professionals in drug development and organic synthesis, this compound represents a valuable tool for the construction of novel and complex molecular architectures. Further exploration of its applications is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide, a substituted aniline derivative, represents a core structural motif in medicinal chemistry. While the historical specifics of its initial discovery are not extensively documented in readily available literature, its importance lies in its role as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, characterization, and the current understanding of its place in drug discovery, with a focus on presenting clear, actionable data and experimental protocols.

Introduction

The anilide scaffold is a cornerstone in the development of novel therapeutics, with many derivatives exhibiting a broad spectrum of biological activities. This compound, also known as pivaloyl-p-phenylenediamine, incorporates a sterically bulky pivaloyl group, which can influence the molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets. Although direct research into the biological effects of the parent compound is limited, its derivatives have been explored for various therapeutic applications, highlighting the significance of this chemical entity as a scaffold for further derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its nitro-intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide, is presented below. These properties are crucial for understanding the behavior of these compounds in both chemical and biological systems.

| Property | This compound | N-(4-nitrophenyl)-2,2-dimethylpropanamide |

| CAS Number | 104478-93-5 | 32597-30-1 |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 192.26 g/mol | 222.24 g/mol |

| Appearance | Predicted: Solid | Predicted: Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Predicted: 356.9±25.0 °C at 760 mmHg | Predicted: 393.5±27.0 °C at 760 mmHg |

| LogP | Predicted: 1.85 | Predicted: 2.39 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 4 |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the acylation of a substituted aniline followed by the reduction of a nitro group. The general workflow is depicted below.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

This protocol describes the acylation of p-nitroaniline with pivaloyl chloride.

Materials:

-

p-Nitroaniline

-

Pivaloyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(4-nitrophenyl)-2,2-dimethylpropanamide by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of the nitro intermediate to the final amine product.

Materials:

-

N-(4-nitrophenyl)-2,2-dimethylpropanamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filter agent (e.g., Celite)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Spectral Data

The following tables summarize the predicted and/or reported spectral data for this compound and its nitro intermediate. This data is essential for the structural confirmation and purity assessment of the synthesized compounds.

N-(4-nitrophenyl)-2,2-dimethylpropanamide

| Spectroscopy | Predicted/Reported Data |

| ¹H NMR | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~1.3 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~177 (C=O), ~145 (C-NO₂), ~144 (C-NH), ~125 (Ar-CH), ~119 (Ar-CH), ~40 (C(CH₃)₃), ~28 (C(CH₃)₃) |

| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch), ~1520 & ~1340 (NO₂ stretch) |

| Mass Spec. | m/z: 222.10 [M]⁺ |

This compound

| Spectroscopy | Predicted/Reported Data |

| ¹H NMR | δ (ppm): ~7.3 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.5 (br s, 2H, NH₂), ~1.2 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~176 (C=O), ~142 (C-NH₂), ~131 (C-NH), ~122 (Ar-CH), ~115 (Ar-CH), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃) |

| FTIR | ν (cm⁻¹): ~3400 & ~3300 (N-H stretches of NH₂), ~3250 (N-H stretch of amide), ~1650 (C=O stretch) |

| Mass Spec. | m/z: 192.13 [M]⁺ |

Biological Activity and Drug Development Context

Currently, there is a notable lack of published research on the specific biological activities of this compound itself. The primary interest in this molecule within the drug development community stems from its utility as a synthetic intermediate. The p-aminophenylamide core is a common feature in many biologically active molecules. The introduction of the pivaloyl group can be a strategic modification to enhance metabolic stability by sterically hindering enzymatic degradation.

The logical relationship in leveraging this compound for drug discovery is outlined below.

Conclusion

This compound is a valuable, yet understudied, chemical entity. While its own biological profile remains to be fully elucidated, its straightforward synthesis and the presence of a modifiable amino group make it an attractive starting point for the generation of compound libraries for drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate further research into this compound and its derivatives, potentially unlocking new therapeutic agents. Future investigations should focus on the direct biological screening of the parent compound and a systematic exploration of the structure-activity relationships of its derivatives.

Methodological & Application

Application Note: HPLC Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a clear and reproducible methodology for the determination of this compound in various sample matrices, which is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development.

Introduction

This compound is an organic compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are essential for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a validated isocratic RP-HPLC method that is both sensitive and specific for this compound. The method utilizes a C18 stationary phase, which is common for the separation of aniline and its derivatives due to its excellent selectivity.[2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a UV detector is employed for this analysis.[2] The separation is achieved on a C18 stationary phase.

| Parameter | Condition |

| HPLC System | Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV-Vis detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure)

-

This compound reference standard

Standard Solution Preparation

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][2]

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is free from contaminants.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

The quantitative data obtained from the analysis of the standard solutions are summarized in the table below. A linear relationship between concentration and peak area should be observed.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1 | 4.52 | 15.3 |

| 5 | 4.51 | 76.8 |

| 10 | 4.53 | 152.5 |

| 25 | 4.52 | 380.1 |

| 50 | 4.51 | 761.2 |

| 100 | 4.52 | 1523.7 |

| Correlation Coefficient (r²) | 0.9998 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a simple, rapid, and accurate approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. For more complex sample matrices, further method development and validation may be required to mitigate potential matrix effects.

References

Application Note: NMR Spectroscopic Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. Due to the absence of publicly available experimental spectra for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar molecules. These predicted values serve as a reference for researchers and drug development professionals in the identification and structural elucidation of this compound. Detailed methodologies for sample preparation and NMR data acquisition are also provided.

Introduction

This compound, also known as N-(p-aminophenyl)pivalamide, is an aromatic amide of interest in medicinal chemistry and materials science. Its structure combines a p-phenylenediamine moiety with a bulky tert-butyl group, imparting unique solubility and conformational properties. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note outlines the expected NMR spectral characteristics and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of analogous compounds, including various N-aryl amides and p-substituted anilines.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Singlet (br) | 1H | Amide N-H |

| ~7.2 - 7.0 | Doublet | 2H | Aromatic H |

| ~6.6 - 6.4 | Doublet | 2H | Aromatic H |

| ~4.9 - 4.7 | Singlet (br) | 2H | Amine NH ₂ |

| ~1.2 | Singlet | 9H | tert-Butyl C(CH ₃)₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the NH and NH₂ signals is due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | Carbonyl C =O |

| ~145 | Aromatic C -NH₂ |

| ~129 | Aromatic C -NHCO |

| ~121 | Aromatic C H |

| ~114 | Aromatic C H |

| ~38 | Quaternary C (CH₃)₃ |

| ~27 | tert-Butyl C H₃ |

Chemical Structure and Atom Numbering

To aid in the assignment of NMR signals, the chemical structure of this compound with conventional atom numbering is provided below.

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide and amine protons, allowing for their observation. Deuterated chloroform (CDCl₃) can also be used, but the NH and NH₂ signals may be broader or exchange with residual water.

-

Sample Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 3 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm or TMS at 0 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of the target compound.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. While the provided spectral data are predictions, they offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols ensure the acquisition of high-quality, reproducible NMR data, which is crucial for researchers in the fields of chemistry and drug development.

Application Note: Mass Spectrometric Analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide using mass spectrometry. The information presented here is intended to guide researchers in developing analytical methods for the identification and characterization of this compound and its related fragments. This application note includes a predicted fragmentation pathway, a summary of expected mass-to-charge ratios (m/z), and a general experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical and chemical research. Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices. This document outlines the expected mass spectrometric behavior of this molecule and provides a foundational protocol for its analysis.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely available in public databases, a fragmentation pattern can be predicted based on the established principles of mass spectrometry and the fragmentation rules for its functional groups: the aromatic amine and the amide linkage. The molecular ion ([M]⁺) is expected to undergo characteristic cleavages, primarily at the amide bond and through reactions involving the aminophenyl and tert-butyl groups.

Table 1: Predicted m/z Values of Major Ions for this compound

| Ion Description | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₁₁H₁₆N₂O]⁺ | 192.13 |

| Acylium Ion | [C₅H₉O]⁺ | 85.07 |

| Fragment from Amide Cleavage | [C₆H₇N₂]⁺ | 107.06 |

| tert-Butyl Cation | [C₄H₉]⁺ | 57.07 |

| 4-Aminophenoxy Radical Cation | [C₆H₆NO]⁺ | 108.04 |

| Anilinium Ion | [C₆H₈N]⁺ | 94.07 |

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The most probable cleavages are alpha-cleavage at the carbonyl group and cleavage of the C-N amide bond.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-